molecular formula C17H17IN2O2S B3690487 N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide

Cat. No.: B3690487
M. Wt: 440.3 g/mol
InChI Key: ACVRELUBGVKWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a hydroxyl group, a carbamothioyl group, and an iodine-substituted benzamide, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The starting material, 2-hydroxy-5-propan-2-ylphenol, undergoes a reaction with a suitable carbamothioylating agent to form the hydroxyphenylcarbamothioyl intermediate.

    Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the benzamide ring.

    Coupling Reaction: The iodinated intermediate is coupled with 3-iodobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
  • N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-chlorobenzamide

Uniqueness

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2S/c1-10(2)11-6-7-15(21)14(9-11)19-17(23)20-16(22)12-4-3-5-13(18)8-12/h3-10,21H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVRELUBGVKWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.